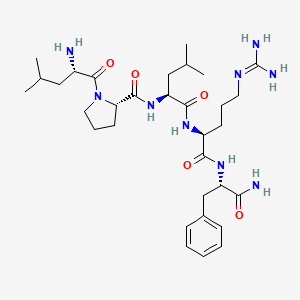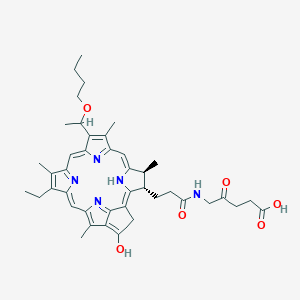
Antitumor photosensitizer-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor photosensitizer-1 is a novel compound designed to enhance the efficacy of photodynamic therapy (PDT) for cancer treatment. This compound is activated by light to produce reactive oxygen species (ROS) that induce cytotoxicity in cancer cells. The unique design of this compound allows it to target cancer cells specifically, minimizing damage to healthy tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor photosensitizer-1 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety. This design ensures excellent membrane tethering and enzymatic activation of the photosensitizer, which is crucial for its specific phototoxicity to cancer cells .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of the phenylbenzopyrylium core, followed by the attachment of lipid anchors and caging moieties under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor photosensitizer-1 undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to modulate its photodynamic properties.
Substitution: Various substituents can be introduced to the phenylbenzopyrylium core to enhance its photophysical properties.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions to modify the photosensitizer.
Major Products
The major products formed from these reactions include various ROS, such as singlet oxygen, superoxide anions, and hydroxyl radicals, which are responsible for the cytotoxic effects on cancer cells .
Applications De Recherche Scientifique
Antitumor photosensitizer-1 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Antitumor photosensitizer-1 involves the absorption of light, which excites the photosensitizer to a higher energy state. This excited state then transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS induce oxidative stress, leading to apoptosis and necrosis of cancer cells. Additionally, the compound can trigger immune responses and vascular damage, further enhancing its antitumor effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
BODIPY-based photosensitizers: These compounds also generate ROS upon light activation and have been shown to possess both antitumor and antibacterial properties.
Aggregation-induced emission luminogens (AIEgens): These compounds are used in image-guided combination cancer immunotherapy and have enhanced photodynamic properties.
Carbon dots: These are novel photosensitizers that exhibit significant antitumor activity and are used in photodynamic therapy.
Uniqueness of Antitumor photosensitizer-1
This compound is unique due to its membrane-tethered activation design, which ensures specific targeting and prolonged circulation in the body. This design enhances its phototoxicity to cancer cells while minimizing side effects on healthy tissues .
Propriétés
Formule moléculaire |
C42H51N5O6 |
|---|---|
Poids moléculaire |
721.9 g/mol |
Nom IUPAC |
5-[3-[(21S,22S)-16-(1-butoxyethyl)-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C42H51N5O6/c1-8-10-15-53-25(7)39-23(5)32-17-31-22(4)28(12-13-37(50)43-20-26(48)11-14-38(51)52)41(46-31)29-16-36(49)40-24(6)33(47-42(29)40)18-34-27(9-2)21(3)30(44-34)19-35(39)45-32/h17-19,22,25,28,46,49H,8-16,20H2,1-7H3,(H,43,50)(H,51,52)/t22-,25?,28-/m0/s1 |
Clé InChI |
AOENXFMBXXOWRK-MLAOWLDNSA-N |
SMILES isomérique |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
SMILES canonique |
CCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)NCC(=O)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
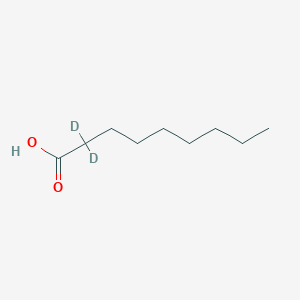
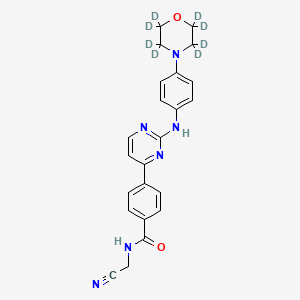

![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)
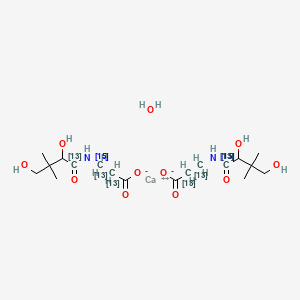
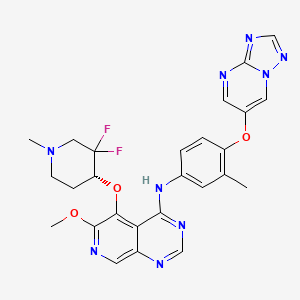
![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)


